molecular formula C9H21BrO3Si B1615526 (3-Bromopropyl)triethoxysilane CAS No. 52090-18-3

(3-Bromopropyl)triethoxysilane

Cat. No.: B1615526
CAS No.: 52090-18-3
M. Wt: 285.25 g/mol
InChI Key: JMFBXUMHVSZUKY-UHFFFAOYSA-N
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Description

(3-Bromopropyl)triethoxysilane (C₉H₂₁BrO₃Si, MW 285.253) is a bromine-functionalized organosilane characterized by a triethoxysilyl group linked to a 3-bromopropyl chain. It is a colorless to light yellow liquid with a boiling point of 243.5°C at 760 mmHg and a refractive index of 1.446 . The bromine atom serves as a reactive leaving group, enabling nucleophilic substitution reactions, while the ethoxy groups facilitate hydrolysis and siloxane bond formation. This compound is widely used as an intermediate in synthesizing silicon-based polymers, crosslinkers for anion exchange membranes , and surface modifiers for sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for (3-Bromopropyl)triethoxysilane involves the alcoholysis of (3-Bromopropyl)trichlorosilane with ethanol under anhydrous conditions to prevent premature hydrolysis of the silane groups. The general reaction is:

$$
\text{(3-Bromopropyl)trichlorosilane} + 3 \text{C}2\text{H}5\text{OH} \rightarrow \text{this compound} + 3 \text{HCl}
$$

  • Reagents: (3-Bromopropyl)trichlorosilane, ethanol
  • Catalysts/Base: Pyridine or triethylamine to neutralize the released HCl
  • Conditions: Anhydrous environment, typically inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis
  • Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) can be used to facilitate the reaction

This reaction is a nucleophilic substitution where the chlorine atoms on silicon are replaced by ethoxy groups from ethanol, forming the triethoxysilane derivative.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic principles but is optimized for scale, yield, and purity:

  • Continuous Flow Reactors: Used to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, improving consistency and throughput.
  • Purification: Removal of residual HCl and unreacted starting materials is achieved via distillation or neutralization with bases (e.g., ammonia or sodium hydride).
  • Stabilization: The final product is stabilized to prevent hydrolysis during storage, often by controlling moisture levels and packaging under inert atmosphere.

Alternative Synthetic Approaches

Aside from direct alcoholysis, this compound can also be prepared via hydrosilylation processes:

  • Hydrosilylation: Catalytic addition of halogenated hydrocarbons containing C=C double bonds to silanes containing Si-H bonds.
  • Post-Modification: Conversion of halogen atoms on silicon into alkoxy silanes by alcoholysis.

These methods allow for the synthesis of halogenated alkoxysilanes with tailored functional groups and have been documented in patent literature as viable routes for preparing silane/filler mixtures used in rubber and polymer composites.

Reaction Types and Chemical Behavior

  • Substitution Reactions: The bromine atom in this compound is reactive and can be replaced by nucleophiles such as amines, thiols, or alcohols to create various functionalized silanes.
  • Hydrolysis and Condensation: In the presence of moisture, the triethoxysilane groups hydrolyze to silanols, which subsequently condense to form siloxane bonds, essential for crosslinking in polymer matrices.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material (3-Bromopropyl)trichlorosilane
Alcohol Ethanol
Catalyst/Base Pyridine or triethylamine
Solvent Anhydrous THF or DCM
Reaction Atmosphere Inert (Nitrogen or Argon)
Temperature Range Typically ambient to reflux of ethanol (~78°C)
Reaction Time Several hours (varies by scale and conditions)
Purification Method Neutralization, distillation
Product Stability Sensitive to moisture; stored under inert atmosphere
Industrial Scale Techniques Continuous flow reactors, advanced purification

Patented Preparations and Applications

Patent US4297145A describes the preparation of silane/filler preparations involving halogenated alkoxysilanes such as this compound. It highlights:

  • The use of powder or granular silane/filler mixtures for improved handling and processing.
  • Methods to stabilize hydrolysis-sensitive alkoxy silanes in preparations.
  • The importance of removing hydrolysable halides to prevent degradation.
  • Application in vulcanizable rubber compositions, enhancing filler dispersion and vulcanization properties.

Scientific Research Applications

(3-Bromopropyl)triethoxysilane is widely used in scientific research due to its versatility:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.

    Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.

    Medicine: Utilized in the development of biocompatible coatings for medical devices and implants.

    Industry: Applied in the production of advanced materials such as polymer composites, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of (3-Bromopropyl)triethoxysilane involves the formation of covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze in the presence of moisture to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Bromopropyl)trimethoxysilane

Molecular Formula : C₆H₁₅BrO₃Si; MW : 243.17

  • Key Differences: The trimethoxy variant has a lower molecular weight and shorter alkoxy chains (methoxy vs. ethoxy), leading to faster hydrolysis due to reduced steric hindrance . Boiling point is significantly lower (130°C vs. 243.5°C), making it more volatile . Applications: Preferred in coatings requiring rapid silanol formation, whereas the triethoxy derivative is used in applications demanding slower hydrolysis (e.g., controlled drug delivery systems) .

(3-Aminopropyl)triethoxysilane (APTES)

Molecular Formula: C₉H₂₃NO₃Si; MW: 221.37

  • Key Differences :
    • The terminal amine group (-NH₂) replaces bromine, making APTES nucleophilic and ideal for crosslinking or functionalizing surfaces with biomolecules .
    • Applications: Used in anion exchange membranes (e.g., quaternized poly(arylene ether) composites) , whereas the bromo variant is suited for alkylation or grafting reactions.

(3-Bromopropyl)trichlorosilane (BPTS)

Molecular Formula : C₃H₆BrCl₃Si; MW : 272.42

  • Key Differences: Chlorine substituents increase reactivity, enabling faster monolayer formation on sensor surfaces compared to ethoxy/methoxy analogs . Hazard Profile: More corrosive and moisture-sensitive than triethoxy derivatives, requiring stringent handling .

Vinyl Triethoxysilane (VTES)

Molecular Formula : C₈H₁₈O₃Si; MW : 190.31

  • Key Differences: A vinyl group replaces bromopropyl, enabling polymerization (e.g., in mesoporous silica nanoparticles for insulin delivery) . Applications: VTES is used in layer-by-layer polymer coatings, whereas the bromo derivative is employed in electrophilic reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight Boiling Point (°C) Functional Group Key Applications
(3-Bromopropyl)triethoxysilane C₉H₂₁BrO₃Si 285.25 243.5 -Br Anion exchange membranes , sensors
(3-Bromopropyl)trimethoxysilane C₆H₁₅BrO₃Si 243.17 130 -Br Fast-curing coatings
(3-Aminopropyl)triethoxysilane C₉H₂₃NO₃Si 221.37 217 -NH₂ Biomolecule immobilization
(3-Bromopropyl)trichlorosilane C₃H₆BrCl₃Si 272.42 N/A -Br, -Cl Sensor monolayers
Vinyl Triethoxysilane (VTES) C₈H₁₈O₃Si 190.31 160 CH₂=CH- Drug delivery systems

Reactivity and Application Insights

  • Hydrolysis Rates : Trimethoxy > Triethoxy > Trichloro (due to steric and electronic effects) .
  • Leaving Group Efficiency : Bromine in this compound facilitates nucleophilic substitutions, whereas APTES’s amine group enables covalent bonding with electrophiles .
  • Safety : Bromo compounds require precautions against toxicity, while chlorosilanes (e.g., BPTS) demand strict moisture control .

Biological Activity

(3-Bromopropyl)triethoxysilane (BPTS), with the chemical formula C6H15BrO3Si, is a silane coupling agent widely used in materials science and nanotechnology. Its unique structure allows it to function effectively in various biological applications, particularly in the modification of surfaces and the functionalization of nanoparticles. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 243.17 g/mol
  • Boiling Point : 130 °C
  • Density : 1.30 g/mL at 20 °C
  • CAS Number : 51826-90-5
PropertyValue
Molecular FormulaC6H15BrO3Si
Boiling Point130 °C
Density1.30 g/mL
Flash Point82 °C

BPTS acts primarily as a silane coupling agent , facilitating the bonding between inorganic materials and organic polymers. Its mechanism involves:

  • Functionalization : BPTS serves as an initiating site for the functionalization of nanoparticles, enhancing their compatibility with organic matrices.
  • Crosslinking : It influences polymerization pathways, leading to denser structures when used with linear substituents .

1. Nanoparticle Functionalization

BPTS has been utilized in the functionalization of magnetite (Fe3O4) nanoparticles, enabling their application in drug delivery systems and magnetic resonance imaging (MRI). The surface modification improves biocompatibility and stability in biological environments .

2. Polymer Production

In polymer chemistry, BPTS contributes to the development of advanced materials with tailored properties for biomedical applications. It has been shown to enhance mechanical strength and chemical resistance in polymeric films .

Case Study 1: Functionalization of Magnetic Nanoparticles

A study demonstrated that BPTS-modified Fe3O4 nanoparticles exhibited improved drug loading capacity and targeted delivery capabilities. The modified nanoparticles were tested for their efficacy in delivering anticancer drugs, showing a significant increase in cellular uptake compared to unmodified counterparts .

Case Study 2: Surface Modification for Biomedical Devices

Research on the use of BPTS in coating biomedical devices revealed enhanced cell adhesion and proliferation on surfaces treated with BPTS. This property is crucial for improving the performance of implants and prosthetics .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of BPTS:

  • Antimicrobial Properties : BPTS-modified surfaces have shown reduced bacterial adhesion, suggesting potential applications in antimicrobial coatings for medical devices .
  • Cellular Interaction : The interaction between BPTS-modified materials and various cell lines has been extensively studied, indicating favorable biocompatibility and reduced cytotoxicity compared to traditional silane agents .

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The triethoxysilane group undergoes hydrolysis in the presence of water, typically under acidic or basic conditions, forming silanol intermediates (Si–OH\equiv\text{Si–OH}). Subsequent condensation reactions generate siloxane networks (Si–O–Si\equiv\text{Si–O–Si}\equiv), which are foundational in creating silicone polymers and hybrid materials .

Key Conditions and Outcomes:

Reaction StageConditionsProducts
HydrolysisH2O\text{H}_2\text{O}, HCl or NH3\text{NH}_3, room temperatureSilanol intermediates
CondensationHeat (60–100°C) or catalysts (e.g., Ti(OEt)4\text{Ti(OEt)}_4)Crosslinked polysiloxanes

This reactivity is exploited in surface modification, where the compound forms stable bonds with hydroxyl-rich substrates like glass or metals .

Nucleophilic Substitution at the Bromine Atom

The primary bromine atom participates in SN2S_N2 reactions with nucleophiles, enabling the introduction of functional groups. For example:

Reaction with Nitrogen Nucleophiles

In a study by Jaroentomeechai et al., bromopropyl-functionalized silsesquioxanes underwent substitution with phthalimide and oo-sulfobenzimide, yielding cage-rearranged silsesquioxanes .

NucleophileConditionsProduct Structure
PhthalimideDMF, 80°CDeca- and dodecasilsesquioxanes
oo-SulfobenzimideDMF, 80°COctasilsesquioxane

The bromine’s leaving-group ability facilitates such substitutions, often outperforming chloro analogs due to its lower bond dissociation energy .

Halogen Exchange Reactions

Bromine can be replaced by other halogens under specific conditions. For instance, iodide ions (I\text{I}^-) displace bromine in octakis(3-bromopropyl)octasilsesquioxane, yielding iodopropyl derivatives .

Example Pathway:

Octakis(3-Br-propyl)octasilsesquioxane+KIOctakis(3-I-propyl)octasilsesquioxane+KBr\text{Octakis}(3\text{-Br-propyl})\text{octasilsesquioxane} + \text{KI} \rightarrow \text{Octakis}(3\text{-I-propyl})\text{octasilsesquioxane} + \text{KBr}

Comparative Reactivity Insights

FeatureThis compound(3-Chloropropyl)triethoxysilane
Leaving Group AbilityBromine (Br\text{Br}^-) is superiorChlorine (Cl\text{Cl}^-) is weaker
Reaction KineticsFaster substitution under milder conditionsRequires higher temperatures/catalysts

This compound’s dual reactivity—hydrolytic condensation and nucleophilic substitution—makes it indispensable in materials science, enabling tailored functionalities in polymers, coatings, and nanostructured systems .

Q & A

Basic Research Questions

Q. How can (3-Bromopropyl)triethoxysilane be synthesized with high purity, and what are common impurities?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of (3-Chloropropyl)triethoxysilane with bromide ions under controlled conditions. A reflux setup in anhydrous ethanol with NaBr or KBr as the bromide source is common. Purity is optimized by using inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-synthesis, impurities like unreacted chloropropyl derivatives or hydrolysis byproducts (e.g., silanol) are removed via vacuum distillation. Characterization via ¹H/¹³C NMR (peaks at δ 1.2 ppm for ethoxy groups, δ 3.5 ppm for Br-CH₂) and GC-MS (retention time ~12–14 min) ensures purity >95% .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

  • Methodological Answer :

  • FTIR : Confirm Si-O-C bonds (1080–1100 cm⁻¹) and C-Br stretch (550–650 cm⁻¹).
  • NMR : ¹H NMR should show triplet peaks for the CH₂-Br group (δ 3.4–3.6 ppm) and ethoxy protons (δ 1.2–1.4 ppm).
  • GC-MS : Detect molecular ion peaks at m/z 282 (M⁺) and fragment ions (e.g., m/z 199 for Si(OEt)₃⁺).
  • Elemental Analysis : Verify Br content (theoretical ~28.3%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, chemical-resistant suits, and full-face respirators with organic vapor cartridges.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Store under argon at 4°C in amber glass to prevent light/moisture degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound compared to chloro or iodo analogs?

  • Methodological Answer : Bromine’s intermediate electronegativity (vs. Cl or I) balances reactivity in nucleophilic substitutions. For example:

  • SN2 Reactions : Bromopropyl derivatives react faster than chloro analogs (e.g., with amines for functionalized surfaces) but slower than iodo compounds.
  • Hydrolysis Rates : Ethoxysilanes hydrolyze slower than methoxy analogs, requiring acidic/basic catalysts (e.g., HCl or NH₄OH) for controlled surface grafting.
  • Quantitative Analysis : Compare kinetics via HPLC or conductivity measurements .

Q. How can this compound be used to functionalize magnetic nanoparticles (MNPs) for targeted drug delivery?

  • Methodological Answer :

  • Step 1 : Disperse Fe₃O₄ nanoparticles in toluene and add this compound (1:3 molar ratio).
  • Step 2 : Reflux at 110°C for 24 hrs to graft silane onto MNP surfaces.
  • Step 3 : Substitute Br with targeting ligands (e.g., thiolated peptides) via SN2 reactions.
  • Characterization : Use TEM for morphology, XPS for Si/Br atomic ratios, and SQUID for magnetic properties .

Q. What experimental design factors optimize hydrolysis of this compound for self-assembled monolayers (SAMs)?

  • Methodological Answer : A 3³ factorial design (variables: solvent polarity, pH, temperature) is effective:

VariableLevels (-1, 0, +1)
SolventToluene, Ethanol, Water/Ethanol (1:1)
pH4 (HCl), 7 (neutral), 10 (NH₄OH)
Temperature (°C)25, 50, 75
  • Outcome Metrics : SAM thickness (ellipsometry), Br content (EDS), and wettability (contact angle). Optimal conditions: pH 7, ethanol/water, 50°C .

Q. How can conflicting data on silane grafting efficiency be resolved in surface modification studies?

  • Methodological Answer : Contradictions often arise from substrate roughness or solvent polarity. To resolve:

  • Controlled Experiments : Use AFM to standardize substrate topography.
  • Solvent Screening : Compare grafting in polar (water/ethanol) vs. non-polar (toluene) solvents via XPS.
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature > solvent) .

Properties

IUPAC Name

3-bromopropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFBXUMHVSZUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCBr)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200079
Record name (3-Bromopropyl)triethoxysilane
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Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-18-3
Record name (3-Bromopropyl)triethoxysilane
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Record name (3-Bromopropyl)triethoxysilane
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Record name (3-Bromopropyl)triethoxysilane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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